molecular formula C5H5N3O2 B018323 2-Amino-5-nitropyridine CAS No. 4214-76-0

2-Amino-5-nitropyridine

Cat. No.: B018323
CAS No.: 4214-76-0
M. Wt: 139.11 g/mol
InChI Key: UGSBCCAHDVCHGI-UHFFFAOYSA-N
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Description

2-Amino-5-nitropyridine is an organic compound with the molecular formula C5H5N3O2. It is a derivative of pyridine, characterized by the presence of an amino group at the second position and a nitro group at the fifth position on the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and materials science .

Safety and Hazards

2-Amino-5-nitropyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin and eye irritation. It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest .

Future Directions

The future directions of 2-Amino-5-nitropyridine research are vast. It has potential applications in the development of functional materials with desirable properties, including nonlinear optics, dielectric, piezoelectric, pyroelectric, and ferroelectric .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-5-nitropyridine can be synthesized through the nitration of 2-aminopyridine. The process involves adding 2-aminopyridine to a mixture of concentrated sulfuric acid and fuming nitric acid at a temperature below 50°C. The reaction mixture is then maintained at 45°C for two hours and stirred at room temperature for four hours. The resulting reaction mixture is poured into ice water, and the pH is adjusted to 6 using ammonia, leading to the precipitation of this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-nitropyridine is unique due to its specific positioning of the amino and nitro groups, which confer distinct electronic and hydrogen bonding properties. These properties make it particularly valuable in the synthesis of nonlinear optical materials and other advanced materials .

Properties

IUPAC Name

5-nitropyridin-2-amine
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InChI

InChI=1S/C5H5N3O2/c6-5-2-1-4(3-7-5)8(9)10/h1-3H,(H2,6,7)
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InChI Key

UGSBCCAHDVCHGI-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])N
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Molecular Formula

C5H5N3O2
Record name 2-amino-nitropyridine
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DSSTOX Substance ID

DTXSID6063357
Record name 2-Pyridinamine, 5-nitro-
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Molecular Weight

139.11 g/mol
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Physical Description

Yellow powder; [Alfa Aesar MSDS]
Record name 2-Pyridinamine, 5-nitro-
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Vapor Pressure

0.00132 [mmHg]
Record name 2-Pyridinamine, 5-nitro-
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CAS No.

4214-76-0
Record name 2-Amino-5-nitropyridine
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Record name 5-nitropyrimidin-2-ylamine
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Synthesis routes and methods

Procedure details

Alternatively, 2-chloro-5-nitropyridine can be prepared using the procedure described in the Journal Chemical Society 9 (1941), starting with 2-aminopyrimidine. Nitration of 2-aminopyridine gives 2-amino-5-nitropyridine, which can be converted into 2-hydroxy-5-nitropyridine by a diazonium reaction. Subsequent heating of 2-hydroxy-5-nitropyridine in a phosphorous pentachloride/phosphorous oxychloride mixture yields 2-chloro-5-nitropyridine. The synthesis is summarized below: ##STR13##
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Amino-5-nitropyridine?

A1: this compound has a molecular formula of C5H5N3O2 and a molecular weight of 139.11 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers frequently employ infrared (IR) spectroscopy, Raman spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, UV-Vis spectroscopy, and mass spectrometry (MS) to characterize 2A5NP. [, , , , ] These techniques provide valuable information about the molecule's functional groups, vibrational modes, electronic transitions, and fragmentation patterns.

Q3: How stable is 2A5NP under ambient conditions?

A3: this compound exhibits good stability under ambient conditions. Differential scanning calorimetry (DSC) measurements within the temperature range of 100-300 K did not reveal any phase transitions, indicating its stability across this temperature range. []

Q4: Can 2A5NP form co-crystals, and what are their potential advantages?

A4: Yes, 2A5NP can form co-crystals with various organic molecules, such as benzenesulfonic acids [, , ] and barbituric acid. [] These co-crystals often exhibit enhanced properties compared to the individual components, including improved solubility, stability, and nonlinear optical (NLO) properties.

Q5: What is the significance of the herringbone motif in 2A5NP-based crystals?

A5: The herringbone motif, commonly observed in noncentrosymmetric crystals of 2A5NP and its derivatives [], is crucial for their second harmonic generation (SHG) activity, a key property for NLO applications.

Q6: Has 2A5NP been explored for its catalytic properties?

A6: While not a traditional catalyst, 2A5NP played a serendipitous role in the synthesis of a copper(II) acetate complex. During a copper(II)-catalyzed Baeyer-Villiger reaction of 2-butanone, 2A5NP was present, leading to the unexpected formation of a dinuclear copper complex. This finding highlights the potential of 2A5NP to participate in unforeseen chemical transformations. [, ]

Q7: Have computational methods been applied to study 2A5NP?

A7: Yes, computational studies, including density functional theory (DFT) calculations, have been performed to investigate the molecular structure, vibrational frequencies, and electronic properties of 2A5NP. [, ] These calculations aid in understanding the relationship between the molecule's structure and its observed properties.

Q8: What insights have computational studies provided regarding the NLO properties of 2A5NP-based crystals?

A8: Calculations on this compound-L-(+)-tartrate (ANPT) clusters have revealed that intermolecular interactions, particularly between pyridinium ions and between pyridinium and tartrate ions, significantly enhance the hyperpolarizability of the crystal. [] This understanding is essential for designing new NLO materials with improved properties.

Q9: How does the presence of the nitro group influence the properties of 2A5NP?

A9: The nitro group, being a strong electron-withdrawing group, significantly affects the electronic distribution within the 2A5NP molecule. This influences its polarity, hydrogen bonding ability, and interactions with other molecules, ultimately impacting its physical and chemical properties. [, ]

Q10: What analytical methods are used to detect and quantify 2A5NP?

A10: Various analytical techniques are available for the detection and quantification of 2A5NP, including gas chromatography-mass spectrometry (GC-MS) [, ], high-performance liquid chromatography (HPLC), and electrochemical methods like polarography. [] The choice of method depends on the specific application, sample matrix, and desired sensitivity.

Q11: Does 2A5NP exhibit any biological activity?

A11: Studies have shown that 2A5NP possesses growth inhibitory effects against the protozoan parasite Trichomonas vaginalis. [] Interestingly, resistance developed against 2A5NP also conferred cross-resistance to other 5-nitropyridines and pyrimidines, suggesting a common mechanism of action for these compounds. []

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